molecular formula C11H14F3N5 B11740818 [(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11740818
M. Wt: 273.26 g/mol
InChI Key: JLTVNWIDKHONNP-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with a methyl group and connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-1H-pyrazole with a suitable halomethyl derivative, followed by further functionalization to introduce the trifluoromethyl group. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the trifluoromethyl group but lacks the methylene bridge.

    1-methyl-1H-pyrazole: Lacks both the trifluoromethyl group and the methylene bridge.

    3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group on the pyrazole ring.

Uniqueness

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure, the presence of both methyl and trifluoromethyl groups, and the methylene bridge connecting the two pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C11H14F3N5/c1-18-4-3-8(16-18)6-15-7-9-5-10(11(12,13)14)17-19(9)2/h3-5,15H,6-7H2,1-2H3

InChI Key

JLTVNWIDKHONNP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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